2-O-(beta-D-glucosyl)glycerol

説明

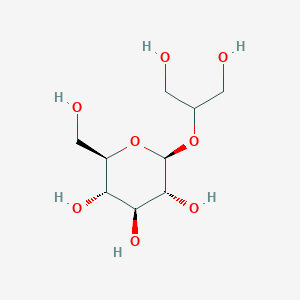

2-O-(beta-D-glucosyl)glycerol: is a glucosylglycerol consisting of a beta-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond . This compound is a natural osmolyte found in bacteria and plants, known for its role in protecting cells from osmotic stress . It has promising applications in various fields, including cosmetics, food, and feed industries .

準備方法

Synthetic Routes and Reaction Conditions: 2-O-(beta-D-glucosyl)glycerol can be synthesized enzymatically using sucrose phosphorylase-catalyzed glycosylation of glycerol from sucrose . The enzyme sucrose phosphorylase from Leuconostoc mesenteroides (LmSucP) is preferred for its regio-selectivity for glycerol glycosylation . The reaction conditions typically involve controlled low specific growth rates and temperatures around 28°C .

Industrial Production Methods: Industrial production of this compound involves recombinant production in Escherichia coli BL21 (DE3) using plasmids such as pET21 and pQE30 . The production process includes fed-batch bioreactor cultivations and freeze-thaw cycles to expose intracellular enzyme activity . This method yields high amounts of the compound with high regio-selectivity .

化学反応の分析

Types of Reactions: 2-O-(beta-D-glucosyl)glycerol primarily undergoes glycosylation reactions. It can be synthesized through enzymatic glycosylation using sucrose phosphorylase . The compound is stable under mild conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: The common reagent used in the synthesis of this compound is sucrose, which acts as the glycosyl donor . The reaction conditions involve the use of sucrose phosphorylase enzymes and controlled temperatures around 28°C .

Major Products Formed: The major product formed from the glycosylation reaction is this compound itself . The reaction is highly regio-selective, resulting in the formation of the desired compound with high yield .

科学的研究の応用

Introduction to 2-O-(beta-D-glucosyl)glycerol

This compound, also known as glucosylglycerol, is a glycosidic compound formed by the attachment of a beta-D-glucosyl residue to glycerol. This compound has garnered attention for its diverse applications in various fields, including food science, cosmetics, and pharmaceuticals. Its unique properties make it a subject of interest for researchers exploring its potential benefits and applications.

Food Industry

Sweetener Alternative

this compound is being explored as a low-calorie sweetener due to its lower cariogenicity compared to sucrose. Its sweetness profile and reduced caloric value make it suitable for use in various food products, especially those aimed at health-conscious consumers .

Moisture Retention

This compound functions as a humectant, helping to retain moisture in food products. This property is beneficial in extending the shelf life and improving the texture of baked goods and other moisture-sensitive items .

Cosmetics and Personal Care Products

This compound is utilized in cosmetic formulations for its moisturizing properties. It helps to maintain skin hydration, making it an attractive ingredient in lotions, creams, and serums. Its compatibility with other cosmetic ingredients enhances the overall effectiveness of formulations .

Pharmaceuticals

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating diseases associated with protein misfolding, such as certain neurodegenerative disorders. Its ability to stabilize proteins under stress conditions suggests potential use as a pharmaceutical agent .

Cancer Therapy

There is ongoing investigation into the use of this compound in cancer therapy, where it may act as a protective agent against cellular stress induced by chemotherapy or radiation treatments .

Microbial Applications

In microbial systems, this compound serves as a compatible solute, providing protection against osmotic stress, heat shock, and UV radiation. This property is particularly valuable in biotechnological applications involving microbial fermentation processes .

Case Study 1: Production via Biocatalysis

A notable study demonstrated the production of 2-O-(alpha-D-glucosyl)glycerol using whole-cell biocatalysts derived from Lactobacillus paracasei. The researchers optimized conditions to enhance yield and productivity significantly compared to traditional enzyme systems. This approach paves the way for scalable industrial production methods .

Case Study 2: Application in Skin Care

A formulation containing this compound was tested for its moisturizing effects on human skin. Results indicated significant improvements in skin hydration levels compared to control formulations lacking this ingredient. This supports its inclusion in cosmetic products aimed at improving skin health .

作用機序

2-O-(beta-D-glucosyl)glycerol exerts its effects by acting as an osmolyte, stabilizing cellular structures under osmotic stress . The compound interacts with cellular membranes and proteins, helping to maintain their integrity and function . The molecular targets include membrane lipids and proteins involved in osmoregulation . The pathways involved in its action include the synthesis and accumulation of osmolytes in response to osmotic stress .

類似化合物との比較

2-O-alpha-D-glucosyl-glycerol: Another glucosylglycerol with similar osmolyte properties.

2-O-alpha-D-glucosyl-glycerate: A glucosylglycerate with similar protective functions in cells.

2-O-beta-D-glucosyl-glycerate: Another glucosylglycerate with similar applications.

Uniqueness: 2-O-(beta-D-glucosyl)glycerol is unique due to its high regio-selectivity in enzymatic synthesis and its excellent moisture retention properties . It is preferred in industrial applications for its stability and high yield in production processes .

生物活性

2-O-(beta-D-glucosyl)glycerol (2-GG) is a glycosylated glycerol derivative that has garnered attention due to its diverse biological activities and potential applications in various fields, including food science, pharmacology, and biotechnology. This article synthesizes findings from recent research, highlighting the compound's biological activities, mechanisms of action, and potential applications.

Biological Activities

2-GG exhibits several notable biological activities:

-

Osmoprotection :

- 2-GG acts as an osmoprotectant, helping cells maintain their integrity under osmotic stress. This property is particularly beneficial for microorganisms in extreme environments, enhancing their survival and function .

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which can protect cells from oxidative damage by scavenging free radicals. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress .

-

Enzyme Interaction :

- 2-GG interacts with various enzymes and proteins, including glycoside phosphorylases, suggesting a role in metabolic pathways that utilize glycerol and glucose derivatives . This interaction may facilitate energy production and storage in cells.

- Potential Antimicrobial Effects :

The biological activities of 2-GG can be attributed to its ability to stabilize cellular structures and modulate enzyme activities. Its osmoprotective effects are particularly significant in maintaining cell viability during stress conditions such as high salinity or dehydration. The antioxidant capacity of 2-GG likely stems from its chemical structure, which allows it to donate electrons to free radicals, thus neutralizing them.

Case Studies and Research Findings

Recent studies have explored the production and application of 2-GG:

- Biocatalytic Production : A study demonstrated the biocatalytic synthesis of 2-GG using sucrose and glycerol through enzymatic reactions involving sucrose phosphorylase. The process achieved a high yield and purity (approximately 80 wt%) of the product, showcasing its feasibility for industrial applications .

- Functional Ingredient Applications : Research highlighted the potential of 2-GG as a functional ingredient in food products due to its osmoprotective properties. It can enhance the stability of food matrices under varying environmental conditions .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219430 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10588-30-4 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。